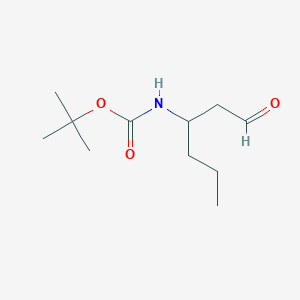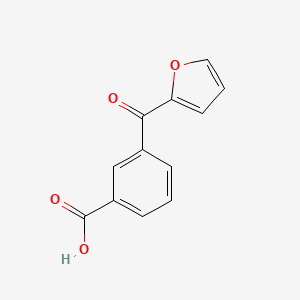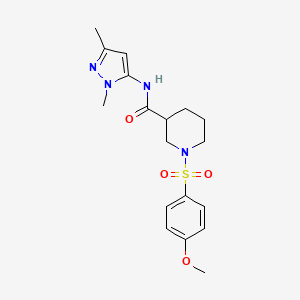![molecular formula C7H5NO4S3 B2807739 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2225146-46-1](/img/structure/B2807739.png)
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a compound with the molecular formula C7H5NO4S3 . It is a powder at room temperature . Thiophene-based analogs, such as this compound, have been of interest to scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) . This indicates the presence of a thiophene ring system, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to be involved in various types of reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 263.32 .Wissenschaftliche Forschungsanwendungen
1. Antimycobacterial Agents
- Context : Novel 2-amino-5-arylthieno[2,3-b]thiophenes, synthesized from 5-aryldihydro-3(2H)-thiophenones, show potential as antimycobacterial agents.
- Key Finding : A specific compound within this series exhibited significant in vitro activity against both Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis.
- Source : (Balamurugan et al., 2009).
2. Supramolecular Liquid-Crystalline Complexes
- Context : Thieno[3,2-b]thiophene-2-carboxyaldehyde is used for synthesizing novel supramolecular liquid-crystalline complexes.
- Key Finding : These complexes are formed through intermolecular hydrogen bonding, indicating their potential for material science applications.
- Source : (Tso et al., 1998).
3. Organic Synthesis
- Context : Thiophene-2-carboxylates with SO2R substituents at C3 are utilized in palladium-catalyzed coupling reactions.
- Key Finding : This process yields 5-arylated thiophene-3-sulfonic amides or esters, crucial for various synthetic applications.
- Source : (Bheeter et al., 2013).
4. Heterocyclization Reactions
- Context : Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate is used in heterocyclization reactions.
- Key Finding : These reactions produce various derivatives like bispyrido- and bispyrrolothieno[2,3-b]thiophenes, with potential applications in organic chemistry.
- Source : (Khodairy & El-Saghier, 2011).
5. Micro-Region Structure and Properties Analysis
- Context : Studies on the micro-region structure and properties of dithienothiophene-dicarboxylic acids provide insights into molecular arrangements and properties.
- Key Finding : This research helps in understanding the optical and conductance properties of such compounds, crucial for material science.
- Source : (Wang et al., 2010).
6. Heterocyclic Synthesis
- Context : Synthesis of 5-cyano-2-carbethoxythieno[2,3-b]thiophenyl-3,4-diisothiocyanates leads to a range of heterocyclic compounds.
- Key Finding : These compounds have relevance in the chemical and pharmaceutical fields due to their distinct reactivities.
- Source : (Allah, 2015).
Zukünftige Richtungen
The future directions for the study and application of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in thiophene-based analogs, this compound could be a subject of future research in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a carbonic anhydrase inhibitor, this compound likely binds to the active site of the enzyme, preventing it from catalyzing its usual reaction .
Biochemical Pathways
The inhibition of carbonic anhydrase II affects several biochemical pathways. Carbonic anhydrases play a role in respiration by assisting in the transport of carbon dioxide out of tissues. They also participate in the formation of gastric acid, bone resorption, and several other physiological processes. Inhibition of these enzymes can therefore have wide-ranging effects .
Result of Action
The result of the action of this compound would be the inhibition of carbonic anhydrase II, leading to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons. This could potentially affect a variety of physiological processes, including respiration and the regulation of pH .
Eigenschaften
IUPAC Name |
5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIFHSJYVRQESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2807657.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2807664.png)
![(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2807666.png)







![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)
![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)
